

# Technical Guide: 2',3',5'-Tri-O-acetylinosine

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## Compound of Interest

Compound Name: 2',3',5'-Tri-O-acetylinosine

Cat. No.: B12348099

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Role: Strategic Intermediate in Nucleoside Analog Synthesis

## Executive Summary

2',3',5'-Tri-O-acetylinosine (CAS 3181-38-2) serves as a critical "lynchpin" intermediate in the semi-synthesis of purine nucleosides. While inosine itself is chemically inert at the C6 position under mild conditions, its peracetylated derivative allows for aggressive activation chemistries—specifically chlorination via Vilsmeier-Haack type reagents—without compromising the ribose sugar moiety. This guide details the compound's function as a gateway precursor for adenosine analogs, cytokinins, and A1 adenosine receptor (A1AR) agonists, providing validated protocols for its synthesis, activation, and deprotection.

## Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property          | Specification  |
|-------------------|--|
| IUPAC Name        | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
| CAS Number        | 3181-38-2  |
| Molecular Formula | C <sub>16</sub> H <sub>18</sub> N <sub>4</sub> O <sub>8</sub>                    |
| Molecular Weight  | 394.34 g/mol   |
| Appearance        | White to off-white crystalline solid   |
| Melting Point     | 234–236 °C (dec.) <sup>[1][2][3]</sup>   |
| Solubility        | Soluble in chloroform, DCM, DMSO, DMF; sparingly soluble in water                |
| Stability         | Stable under anhydrous conditions; hydrolyzes in basic media                     |

## Mechanistic Role: The Protection-Activation Strategy

The primary utility of 2',3',5'-Tri-O-acetylinosine lies in its ability to facilitate Regioselective Base Modification.

### The Challenge with Inosine

Direct modification of the hypoxanthine base in unprotected inosine is difficult due to the competing reactivity of the 2', 3', and 5' hydroxyl groups on the ribose sugar. Reagents capable of activating the C6-position (e.g., POCl<sub>3</sub>, SOCl<sub>2</sub>) would simultaneously attack the sugar hydroxyls, leading to polymerization or decomposition.

### The Tri-O-acetyl Solution

By masking the ribose hydroxyls with acetyl groups, the molecule becomes lipophilic and chemically robust against electrophilic attack on the sugar. This enables the use of harsh chlorinating agents to convert the C6-carbonyl (lactam) into a C6-chloride (imidoyl chloride equivalent).

## Pathway Logic:

- Protection: Inosine

Tri-O-acetylinosine (Shields Ribose).

- Activation: Tri-O-acetylinosine

6-Chloropurine riboside derivative (Activates Base).

- Substitution: 6-Cl intermediate

Adenosine Analog (S<sub>N</sub>Ar displacement).

- Deprotection: Removal of acetyl groups

Final API.

## Experimental Protocols

### Protocol A: Synthesis of 2',3',5'-Tri-O-acetylinosine

A high-yield acetylation using acetic anhydride.<sup>[4]</sup>

Reagents: Inosine, Acetic Anhydride (

), Pyridine, DMAP (catalytic).

- Setup: Charge a dry round-bottom flask with Inosine (10.0 g, 37.3 mmol) and DMAP (0.45 g, 3.7 mmol).
- Solvent: Suspend solids in anhydrous Pyridine (50 mL). Alternatively, Acetonitrile with Triethylamine can be used for easier workup.
- Addition: Add Acetic Anhydride (14.0 mL, 148 mmol) dropwise at room temperature.
- Reaction: Stir at ambient temperature for 4–6 hours. The suspension will clear as the product forms.

- Workup: Quench with MeOH (5 mL). Concentrate under reduced pressure to a syrup. Dissolve in DCM, wash with 1M HCl (to remove pyridine), sat. NaHCO<sub>3</sub>, and brine.
- Purification: Crystallize from EtOH or Et<sub>2</sub>O.
- Yield: Expect 85–95% (White solid).

## Protocol B: The "Gateway" Reaction (Chlorination)

Conversion to 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine.

Reagents: Tri-O-acetylinosine, Phosphorus Oxychloride (

), N,N-Dimethylaniline (or DMF).

- Activation: In a dry flask under Argon, dissolve Tri-O-acetylinosine (3.94 g, 10 mmol) in dry DCM or Chloroform.
- Reagent Formation: Add N,N-Dimethylaniline (1.5 eq) followed by (3.0 eq). Note: Using DMF instead of aniline generates the Vilsmeier-Haack reagent in situ, which is highly effective.
- Reflux: Heat to reflux for 1–3 hours. Monitor by TLC (the product is less polar than the starting material).
- Quench: Pour the reaction mixture slowly onto crushed ice/NaHCO<sub>3</sub>. Caution: Vigorous exotherm.
- Extraction: Extract with DCM. Dry over MgSO<sub>4</sub> and concentrate.
- Result: This yields the 6-chloro intermediate, which is reactive toward amines.<sup>[5][6]</sup>

## Protocol C: Diversification (S<sub>N</sub>Ar & Deprotection)

Synthesis of N6-substituted Adenosine Analogs.

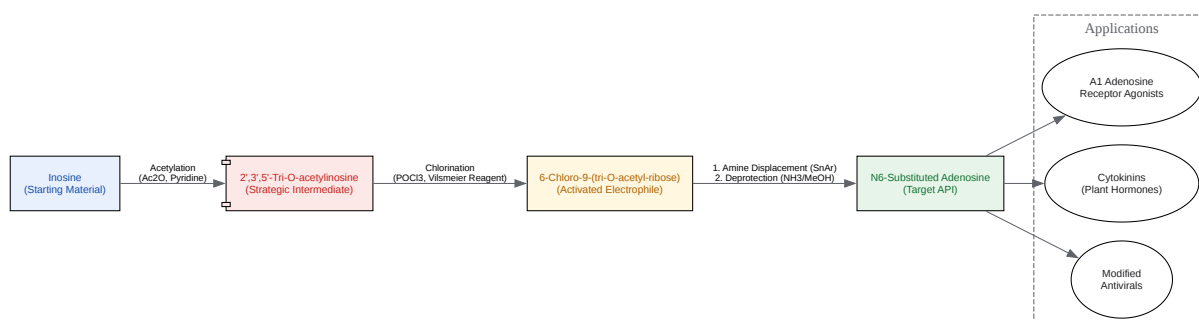
- Displacement: Dissolve the 6-chloro intermediate in EtOH or Dioxane. Add the desired amine (e.g., cyclopentylamine, methylamine) (2.0 eq) and

- . Stir at 50°C.
- Deprotection: Once the substitution is complete, add concentrated aqueous Ammonia ( ) or Methanolic Ammonia ( ) or Methanolic Ammonia ( ). Stir at room temperature overnight.
- Isolation: Evaporate solvents. The acetyl groups are cleaved as acetamide/acetate, leaving the free nucleoside analog.

## Visualization of Workflows

### Diagram 1: Synthesis & Application Pathway

This diagram illustrates the flow from Inosine to functionalized drugs using Tri-O-acetylinosine as the central hub.

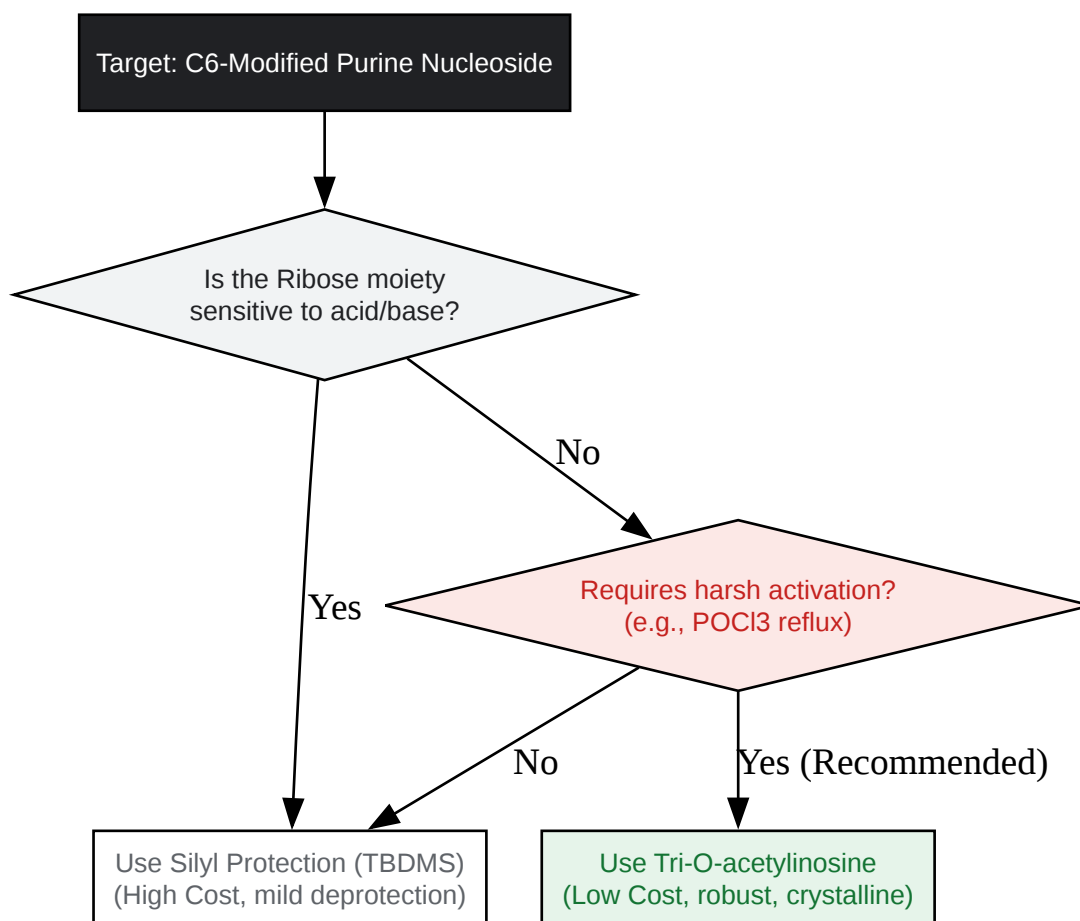


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Caption: The synthetic pathway transforming Inosine into bioactive analogs via the Tri-O-acetylinosine intermediate.

## Diagram 2: Decision Logic for Process Chemists

When to use Tri-O-acetylinosine versus other protecting groups.



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Caption: Decision matrix for selecting acetyl protection for harsh C6-activation chemistries.

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